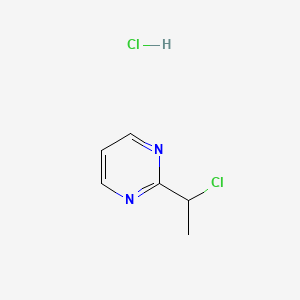

2-(1-Chloroethyl)pyrimidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which “2-(1-Chloroethyl)pyrimidine hydrochloride” belongs, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Chloroethyl)pyrimidine hydrochloride” are not detailed in the sources I found .科学的研究の応用

Antimicrobial Applications

2-(1-Chloroethyl)pyrimidine hydrochloride: is a pyrimidine derivative, a class of compounds known for their antimicrobial properties . These compounds have been utilized in the development of new antibiotics targeting resistant strains of bacteria. Their mechanism often involves interfering with bacterial DNA synthesis, thereby inhibiting growth and proliferation.

Anticancer Research

Pyrimidine derivatives, including 2-(1-Chloroethyl)pyrimidine hydrochloride , are explored for their potential in anticancer therapy . They can act as inhibitors of various kinases involved in cancer cell signaling pathways. Research is focused on synthesizing novel compounds that can selectively target cancer cells with minimal side effects.

Antiviral Research

In the realm of antiviral research, pyrimidine derivatives are investigated for their ability to inhibit viral replication . 2-(1-Chloroethyl)pyrimidine hydrochloride may serve as a precursor in the synthesis of compounds that can interfere with viral RNA or DNA synthesis, offering a pathway to treat viral infections.

Anti-inflammatory Drugs

The anti-inflammatory properties of pyrimidine derivatives make them candidates for the development of new anti-inflammatory medications . They work by modulating the body’s inflammatory response, potentially leading to new treatments for conditions like arthritis and other chronic inflammatory diseases.

Neurological Disorder Treatments

Pyrimidine derivatives are also being studied for their potential applications in treating neurological disorders . They may influence central nervous system activity and could lead to new treatments for diseases such as Alzheimer’s, Parkinson’s, and epilepsy.

Diabetes Treatment

Research into pyrimidine derivatives extends to diabetes treatment, where these compounds might play a role in regulating blood sugar levels . The focus is on developing drugs that can help manage diabetes more effectively, possibly by influencing insulin release or action.

作用機序

Target of Action

2-(1-Chloroethyl)pyrimidine hydrochloride is a derivative of nitrogen mustards, which are cytotoxic organic compounds . Nitrogen mustards, including this compound, primarily target DNA within cells . They are nonspecific DNA alkylating agents .

Mode of Action

The compound interacts with its target, DNA, by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The formation of ICLs by 2-(1-Chloroethyl)pyrimidine hydrochloride disrupts the normal biochemical pathways of DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Nitrogen mustards, in general, are known to be rapidly absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine

Result of Action

The primary result of the action of 2-(1-Chloroethyl)pyrimidine hydrochloride is the induction of cell death through the disruption of DNA replication and transcription . This makes it a potential candidate for use as an antineoplastic agent .

特性

IUPAC Name |

2-(1-chloroethyl)pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAIYSLPHNFKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2990508.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990509.png)

![ethyl 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2990515.png)

![6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2990517.png)